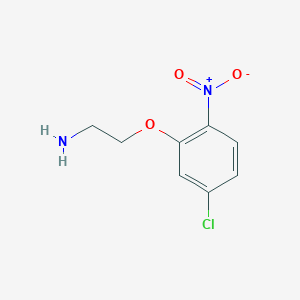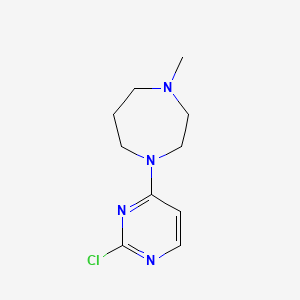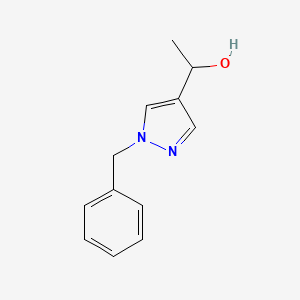
1-(1-Benzyl-1H-pyrazol-4-yl)-ethanol
Vue d'ensemble
Description
The compound “(1-benzyl-1H-pyrazol-4-yl)methanamine” is similar to the one you’re asking about . It has a CAS Number of 936940-11-3 and a molecular weight of 187.24 . Another related compound is “(1-benzyl-1H-pyrazol-4-yl)methylamine hydrochloride” with a CAS Number of 1107604-11-4 and a molecular weight of 223.7 .
Molecular Structure Analysis
The molecular structure of these compounds can be determined using techniques like X-ray crystallography . For example, a study reported the atomic resolution (2.93 Å) X-ray crystal structure of a minimal ternary complex between domains of the integrase and the first ALLINI preclinical lead BI-224436 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(1-benzyl-1H-pyrazol-4-yl)boronic acid” include a density of 1.2±0.1 g/cm3, boiling point of 438.4±47.0 °C at 760 mmHg, melting point of 76 - 81 ℃, and a flash point of 219.0±29.3 °C .
Applications De Recherche Scientifique
Vibrational and Electronic Properties
- Vibrational (FT-IR, FT-Raman) and UV–Visible Spectroscopic Studies : A study on the vibrational and electronic properties of a similar compound, Benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate (BPMC), using FT-IR, FT-Raman, and UV absorption spectroscopy. This research is significant for understanding the physical and chemical properties of compounds related to 1-(1-Benzyl-1H-pyrazol-4-yl)-ethanol (Rao, Prasad, Sri, & Veeraiah, 2016).
Biological and Medicinal Applications
- Cytotoxic and Antimicrobial Activity : Research on N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes showed potent cytotoxic activity against HL-60 human promyelocytic leukemia cells and antimicrobial activity against certain bacteria (Asegbeloyin et al., 2014).
Synthesis and Characterization
- Synthesis of Novel Compounds : A study on the synthesis and characterization of novel pyrazole derivatives, including the reaction of similar compounds in ethanol under specific conditions. This research contributes to the development of new compounds with potential applications in various fields (Kariuki et al., 2022).
Structural Analysis
- Crystallography and Molecular Structure : Research on the crystal structure of related compounds, such as 3-(4-Chlorophenyl)-5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide ethanol monosolvate, provides insights into the molecular conformation and intermolecular interactions of similar pyrazole derivatives (Quah et al., 2013).
Catalysis and Polymerization
- Solvent-Free Synthesis and Polymerization : Research on the solvent-free synthesis of 1,3,5-trisubstituted pyrazoles, including compounds like 2-(pyrazolyl)ethanols, reveals a high-yield, efficient approach to synthesizing pyrazole derivatives. These compounds show potential for applications in polymerization and catalysis (van Wyk et al., 2012).
Electrochemical Applications
- Electro-catalyzed Multicomponent Transformation : A study describing the efficient synthesis of pyrazole derivatives using electrogenerated anions of ethanol. This method highlights an innovative approach to synthesizing compounds related to 1-(1-Benzyl-1H-pyrazol-4-yl)-ethanol with potential electrochemical applications (Vafajoo et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
1-(1-benzylpyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-10(15)12-7-13-14(9-12)8-11-5-3-2-4-6-11/h2-7,9-10,15H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEMHCYFAUDBND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzyl-1H-pyrazol-4-yl)-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




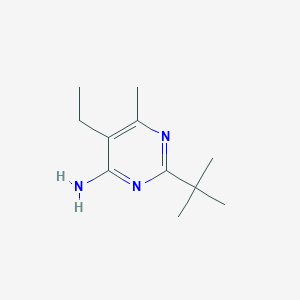
![1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-amine](/img/structure/B1468419.png)
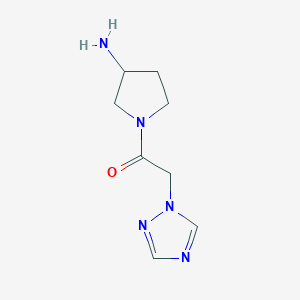
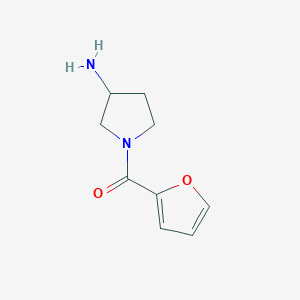
![2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1468423.png)
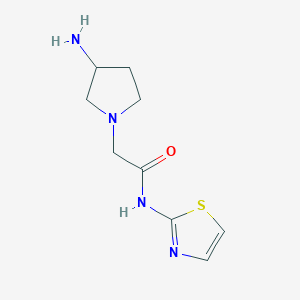
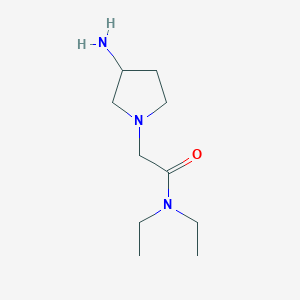
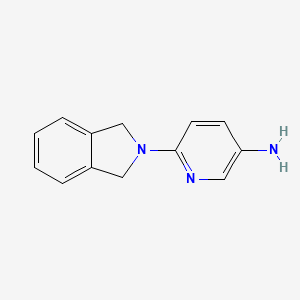
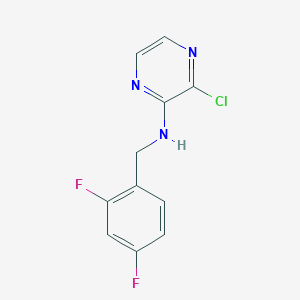
![4-[Methyl(thiolan-3-yl)amino]benzoic acid](/img/structure/B1468431.png)
